molecular formula C16H13FN4O2 B15040273 N'-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15040273
M. Wt: 312.30 g/mol
InChI Key: LOSCRGHZFGJZDU-GIJQJNRQSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including medicinal chemistry and materials science .

Properties

Molecular Formula

C16H13FN4O2

Molecular Weight

312.30 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H13FN4O2/c1-10-2-7-15(23-10)13-8-14(20-19-13)16(22)21-18-9-11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+

InChI Key

LOSCRGHZFGJZDU-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)F

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-fluorobenzaldehyde with 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide involves its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a furan ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Biological Activity

N'-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a novel compound that has drawn attention due to its potential biological activities. This article focuses on the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H13FN4O2
  • Molecular Weight : 314.30 g/mol
  • CAS Number : 6862379

The structure features a pyrazole ring, which is known for its diverse biological activities, and a hydrazone moiety that can influence its reactivity and interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various biological molecules. The compound may act as an enzyme inhibitor or modulator, impacting metabolic pathways and cellular processes. Its hydrazone functionality allows for the formation of stable complexes with metal ions, which can further influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate activity against a range of bacterial strains including Escherichia coli and Salmonella typhimurium.

CompoundBacterial StrainInhibition Zone (cm)
7aE. coli1.6
7bE. coli1.2
9bSalmonella0.9

These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation.

Cytotoxicity and Anti-inflammatory Activity

Pyrazole derivatives have been noted for their cytotoxic effects against various cancer cell lines. For instance, certain analogues have demonstrated the ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses.

In one study, pyrazole derivatives displayed up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound could be explored for its anti-inflammatory potential.

Synthesis and Biological Evaluation

A series of studies have synthesized various pyrazole derivatives to evaluate their biological activities. For instance, a study focusing on N-aryl-substituted pyrazoles found promising antibacterial activity against both Gram-positive and Gram-negative bacteria . The synthesized compounds were screened for their efficacy using standard microbiological methods.

In Vivo Studies

In vivo models have been employed to assess the anti-inflammatory effects of pyrazole derivatives. One study utilized carrageenan-induced edema in rats to evaluate the anti-inflammatory potential of these compounds, revealing significant reductions in paw swelling compared to control groups treated with standard analgesics .

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